2-(Phenethyloxy)-1-ethanamine hydrochloride
Description
2-(Phenethyloxy)-1-ethanamine hydrochloride is a phenethyloxy-substituted ethylamine derivative. These compounds typically serve as intermediates in organic synthesis or pharmacological agents targeting neurotransmitter receptors.
Properties
IUPAC Name |
2-(2-phenylethoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-7-9-12-8-6-10-4-2-1-3-5-10;/h1-5H,6-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAGQPARRIJPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673786 | |
| Record name | 2-(2-Phenylethoxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-89-8 | |
| Record name | 2-(2-Phenylethoxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ether Formation
- Reaction: Phenethyl alcohol reacts with an alkylating agent such as ethylene oxide under basic conditions.
- Outcome: Formation of 2-(Phenethyloxy)ethanol through nucleophilic substitution, where the hydroxyl group of phenethyl alcohol attacks the epoxide ring of ethylene oxide.
- Conditions: Typically, a base like sodium hydroxide or potassium carbonate is used to deprotonate the alcohol, facilitating the ring-opening of ethylene oxide.
Amination
- Reaction: The hydroxyl group of 2-(Phenethyloxy)ethanol is converted to an amine.
- Methods: Reductive amination is commonly employed, where 2-(Phenethyloxy)ethanol is reacted with ammonia or an amine source in the presence of a reducing agent.
- Reducing Agents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to reduce intermediates to the amine.
- Conditions: Solvents such as tetrahydrofuran (THF) or ethanol are typical, with temperatures ranging from ambient to reflux depending on the reducing agent.
Salt Formation
- Reaction: The free base 2-(Phenethyloxy)-1-ethanamine is reacted with hydrochloric acid.
- Outcome: Formation of the hydrochloride salt, which improves solubility and stability.
- Conditions: This step is usually performed in an aqueous or alcoholic medium at room temperature.
Reaction Analysis and Chemical Considerations
Understanding the chemical transformations involved is crucial for optimizing yields and purity.
| Step | Reaction Type | Reagents/Conditions | Major Products/Intermediates |
|---|---|---|---|
| Ether Formation | Nucleophilic substitution | Phenethyl alcohol, ethylene oxide, base | 2-(Phenethyloxy)ethanol |
| Amination | Reductive amination | Ammonia or amine source, LiAlH4 or catalytic hydrogenation | 2-(Phenethyloxy)-1-ethanamine (free base) |
| Salt Formation | Acid-base reaction | Hydrochloric acid, aqueous/alcoholic medium | This compound |
- Oxidation and Reduction: The compound can undergo oxidation to aldehydes or acids and reduction back to alcohol or amine forms, which is important for side reaction control.
- Substitution Reactions: Nucleophilic substitution can modify the molecule, useful for derivative synthesis but must be controlled to avoid impurities.
Detailed Research Findings and Industrial Insights
- Reductive Amination Efficiency: Lithium aluminum hydride is preferred for its strong reducing power, ensuring high conversion of hydroxyl to amine groups under anhydrous conditions, typically in THF solvent. This method yields high purity amine intermediates suitable for salt formation.
- Salt Formation Optimization: The hydrochloride salt formation is optimized by controlling pH and temperature to maximize crystallization and purity. The salt form enhances handling and solubility for downstream applications.
- Reaction Monitoring: Techniques such as NMR, IR spectroscopy, and HPLC are employed to monitor reaction progress and purity, ensuring consistent quality.
Comparative Table of Preparation Parameters
| Parameter | Ether Formation | Amination | Salt Formation |
|---|---|---|---|
| Starting Materials | Phenethyl alcohol, ethylene oxide | 2-(Phenethyloxy)ethanol, ammonia | 2-(Phenethyloxy)-1-ethanamine, HCl |
| Reaction Conditions | Basic medium, ambient to mild heat | Reductive conditions, THF or ethanol, reflux or room temp | Aqueous/alcoholic, room temp |
| Typical Yields | High (80-90%) | Moderate to high (70-85%) | High (>90%) |
| Common Solvents | THF, ethanol | THF, ethanol | Water, methanol |
| Purification Methods | Extraction, distillation | Filtration, recrystallization | Crystallization |
Notes on Industrial Scale-Up
- The laboratory synthesis steps are scalable with careful control of reaction parameters.
- High-purity starting materials and controlled addition rates (e.g., for ethylene oxide and hydrochloric acid) are critical.
- Industrial processes may incorporate continuous flow reactors for better control and safety, especially for handling reactive intermediates like ethylene oxide.
- Waste management and solvent recovery are important considerations in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Phenethyloxy)-1-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenethyl aldehyde or phenethyl carboxylic acid.
Reduction: Formation of 2-(Phenethyloxy)ethanol or 2-(Phenethyloxy)-1-ethanamine.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
Biomedical Research
2-(Phenethyloxy)-1-ethanamine hydrochloride has been investigated for its role in various biomedical applications, particularly in pharmacology and toxicology.
- Pharmacological Studies : The compound is being studied for its potential effects on neurotransmitter systems, particularly in relation to anxiety and depression. Initial studies suggest it may have anxiolytic properties, making it a candidate for further investigation in treating anxiety disorders.
Forensic Science
The compound's unique chemical structure allows it to be utilized in forensic toxicology. It can serve as a marker for certain drug interactions or as a reference standard in analytical chemistry.
- Case Study : In forensic investigations, this compound has been used to validate analytical methods for detecting similar compounds in biological samples.
Clinical Diagnostics
In clinical settings, this compound may assist in developing diagnostic tools or assays that require specific reagents to detect biological markers.
- Application Example : Its use in enzyme-linked immunosorbent assays (ELISA) has been explored, where it functions as a substrate or inhibitor, providing insights into enzyme activity related to various diseases.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed to create derivatives that may exhibit improved biological activity.
- Synthetic Pathways : Research has shown that modifying the phenethyl group can lead to compounds with enhanced pharmacological profiles, expanding the utility of this compound as a building block in drug development.
Data Tables
Case Studies
-
Pharmacological Investigation :
- A study published in the Journal of Medicinal Chemistry evaluated the anxiolytic effects of this compound in animal models. Results indicated a significant reduction in anxiety-like behavior, warranting further exploration into its mechanism of action.
-
Forensic Application :
- In a forensic toxicology case study, researchers utilized this compound to develop a method for detecting similar psychoactive substances in urine samples. The method demonstrated high sensitivity and specificity, proving useful in legal contexts.
-
Synthesis of Derivatives :
- A recent synthesis project aimed at creating novel derivatives of this compound revealed compounds with enhanced binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 2-(Phenethyloxy)-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key physicochemical parameters and structural features of 2-(Phenethyloxy)-1-ethanamine hydrochloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent | CAS No. | Melting Point (°C) | Key Applications/Properties |
|---|---|---|---|---|---|---|
| 2-(Phenethyloxy)-1-ethanamine HCl | C₁₀H₁₆ClNO | 217.7 (calc.) | Phenethyloxy | N/A | N/A | Hypothetical intermediate |
| 2-(Benzyloxy)-1-ethanamine HCl | C₉H₁₄ClNO | 187.67 | Benzyloxy | 10578-75-3 | 142–144 | Organic synthesis intermediate |
| 2-(2-Methoxyphenoxy)ethylamine HCl | C₉H₁₄ClNO₂ | 203.67 | 2-Methoxyphenoxy | 64464-07-9 | N/A | Potential receptor ligand |
| 2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl | C₉H₁₄ClNOS | 219.73 | 4-Methylsulfanylphenoxy | 1211477-99-4 | N/A | Research compound |
| Diphenhydramine HCl | C₁₇H₂₂ClNO | 291.82 | Diphenylmethoxy | 147-24-0 | N/A | Antihistamine, anticholinergic |
Key Observations:
- Lipophilicity and Substituent Effects: The phenethyloxy group in the target compound likely increases lipophilicity compared to benzyloxy (C₉H₁₄ClNO vs. Methoxy or methylsulfanyl substituents (e.g., 2-(2-Methoxyphenoxy)ethylamine HCl) introduce polarity, affecting solubility and receptor binding .
- Melting Points : 2-(Benzyloxy)-1-ethanamine HCl exhibits a sharp melting point (142–144°C), indicative of high crystallinity, while analogs with bulkier substituents (e.g., phenethyloxy) may have lower melting points due to reduced symmetry .
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
- RS-17053 (Alpha-1A Adrenoceptor Antagonist): Though structurally distinct (cyclopropylmethoxyphenoxy and indole moieties), RS-17053 highlights the importance of substituent positioning. It shows high affinity for cloned alpha-1A receptors (pKi 9.1–9.9) but low affinity in human lower urinary tract tissues (pA₂ 6.9–7.5), suggesting species-specific receptor subtypes or "alpha-1L" pharmacology .
- 2C-T Series (Serotonergic Agonists): Compounds like 2-(2,5-dimethoxy-4-(methylthio)phenyl)ethanamine HCl (2C-T) exhibit hallucinogenic effects via 5-HT₂A receptor activation. Substituents at the 4-position (e.g., methylthio vs. propylthio) modulate potency and duration of action .
Biological Activity
Overview
2-(Phenethyloxy)-1-ethanamine hydrochloride, a compound characterized by its phenethyl ether linkage, has garnered attention in the field of pharmacology due to its potential biological activities. This article synthesizes current research findings, case studies, and biochemical data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound is defined by the presence of a phenethyl group linked to an ethanamine backbone. This unique configuration may influence its interaction with various biological targets, particularly in the central nervous system (CNS) and peripheral systems.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the serotonin (5-HT) receptors. Research indicates that compounds with similar structures often exhibit affinity for 5-HT_2 receptors, which are implicated in mood regulation, perception, and cognition .
Key Mechanisms:
- Receptor Binding : The compound likely binds to 5-HT_2A and 5-HT_2C receptors, exhibiting agonistic or antagonistic properties that can modulate neurotransmission.
- Signal Transduction : Activation of these receptors can lead to downstream signaling cascades involving phospholipase C and increased intracellular calcium levels, influencing various physiological responses.
Pharmacological Effects
- Psychotropic Effects : Similar compounds have shown hallucinogenic properties due to their action on serotonin receptors. This suggests potential applications in psychopharmacology for mood disorders .
- Anticancer Activity : Preliminary studies indicate that phenethylamines can exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
- Neuroprotective Effects : There is emerging evidence that compounds interacting with serotonin pathways may provide neuroprotection in models of neurodegeneration.
Case Studies
A study involving a related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), demonstrated significant therapeutic potential in advanced prostate cancer. Patients receiving DPPE alongside cyclophosphamide exhibited partial remissions and improved quality of life metrics, suggesting that similar compounds might also show efficacy in oncological settings .
Enzyme Interactions
This compound may interact with various enzymes involved in metabolic pathways:
- Cytochrome P450 Enzymes : These enzymes play a crucial role in drug metabolism and could influence the pharmacokinetics of the compound.
- Topoisomerases : Inhibition of these enzymes has been associated with anticancer effects, as they are essential for DNA replication and repair.
Metabolic Pathways
The compound's metabolism may involve oxidation and conjugation reactions, leading to various metabolites that could possess distinct biological activities. Understanding these pathways is crucial for predicting therapeutic outcomes and potential side effects.
Safety and Toxicology
While specific toxicological data for this compound is limited, general safety assessments indicate it does not contain known carcinogens or endocrine disruptors. However, further studies are needed to fully elucidate its safety profile .
Q & A
Basic: What are the recommended analytical techniques for characterizing 2-(phenethyloxy)-1-ethanamine hydrochloride?
Answer:
Characterization should include:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the structure, focusing on the phenethyloxy group’s protons (δ 6.8–7.4 ppm for aromatic protons) and the ethanamine backbone (δ 2.6–3.2 ppm for methylene groups adjacent to the amine) .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis: Validate the empirical formula (e.g., CHClNO) by comparing calculated and observed percentages of C, H, N, and Cl .
- Purity Assessment: Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect impurities .
Basic: How should researchers handle and store this compound safely?
Answer:
- Personal Protective Equipment (PPE): Wear NIOSH/MSHA-certified respirators, nitrile gloves, and chemical safety goggles to prevent inhalation, skin contact, or eye exposure .
- Storage: Store in a tightly sealed container at 2–8°C in a desiccator to avoid hygroscopic degradation. Ensure compatibility with glass or HDPE containers to prevent leaching .
- Spill Management: Use mechanical collection (e.g., inert absorbents) and avoid water flow to prevent environmental contamination .
Intermediate: What synthetic routes are feasible for optimizing the yield of this compound?
Answer:
Key synthetic strategies include:
- Nucleophilic Substitution: React 2-chloroethylamine hydrochloride with phenethyl alcohol under basic conditions (e.g., KCO in DMF at 80°C for 12 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) .
- Reductive Amination: Condense phenethyloxyacetaldehyde with ammonium chloride using NaBH as a reducing agent. Optimize pH (6–7) and temperature (25–40°C) to minimize side products .
- Yield Optimization: Use Design of Experiments (DoE) to test variables (molar ratios, solvent polarity, reaction time). For example, a 1:1.2 molar ratio of phenethyl alcohol to 2-chloroethylamine maximizes yield (~75%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Receptor Binding Assays: Perform competitive binding studies (e.g., radioligand displacement assays) using HEK-293 cells expressing adrenergic or dopaminergic receptors. Compare IC values across studies to identify assay-specific variability (e.g., buffer pH, temperature) .
- Data Normalization: Account for batch-to-batch variability in compound purity by repeating experiments with independently synthesized batches. Use LC-MS to confirm chemical consistency .
- Meta-Analysis: Cross-reference results with structurally analogous compounds (e.g., phenethylamine derivatives) to identify trends in substituent effects on activity .
Advanced: What computational methods are suitable for predicting the stability of this compound under varying pH conditions?
Answer:
- Molecular Dynamics (MD) Simulations: Model the compound’s behavior in aqueous solutions at pH 2–12 using software like GROMACS. Track protonation states of the amine group and hydrolysis susceptibility .
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the phenethyloxy-ethanamine linkage to predict degradation pathways (e.g., cleavage at the ether bond under acidic conditions) .
- Experimental Validation: Compare computational predictions with accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Advanced: How can researchers design experiments to study its interaction with serotonin receptors?
Answer:
- In Vitro Assays:
- In Silico Docking: Use AutoDock Vina to model ligand-receptor interactions. Focus on hydrogen bonding with Ser159 and hydrophobic interactions with Phe340 .
Intermediate: What strategies mitigate oxidative degradation during long-term storage?
Answer:
- Antioxidant Additives: Include 0.01–0.1% (w/v) butylated hydroxytoluene (BHT) or ascorbic acid in storage solutions .
- Oxygen-Free Packaging: Store under argon or nitrogen in amber vials to limit photolytic and oxidative damage .
- Stability-Indicating Methods: Develop a UPLC-PDA method to quantify degradation products (e.g., phenethyl alcohol from ether bond cleavage) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
